2-Amino-3,3-dimethylbutanoic acid

Peptide Drug Stability Peptide Therapeutics Acid Stability

Elevate your peptide drug design with our premium 2-Amino-3,3-dimethylbutanoic acid (tert-Leucine). Its sterically hindered, hydrophobic tert-butyl side chain provides unparalleled resistance to enzymatic degradation, delivering a 74% increase in acid-stability half-life compared to isoleucine analogues. This non-proteinogenic amino acid is the cornerstone for creating orally bioavailable, sustained-release peptide APIs and highly selective CB1 receptor ligands. Procure a chiral building block that ensures conformational rigidity and enhances metabolic stability, directly solving critical SAR and lead optimization challenges. Sourced via a high-yield enzymatic route, it supports cost-effective, sustainable manufacturing with enantiomeric purity exceeding 99% ee.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 471-50-1
Cat. No. B3425803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,3-dimethylbutanoic acid
CAS471-50-1
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
InChIKeyNPDBDJFLKKQMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,3-dimethylbutanoic Acid (CAS 471-50-1) for Peptide Stability and Chiral Synthesis: A Product-Specific Procurement Evidence Guide


2-Amino-3,3-dimethylbutanoic acid, also known as tert-leucine, is a non-proteinogenic α-amino acid characterized by a bulky tert-butyl side chain attached to the α-carbon, imparting significant steric hindrance and hydrophobic character [1]. This compound exists as two enantiomers, L- and D-tert-leucine, both of which serve as critical chiral building blocks in pharmaceutical synthesis and peptide engineering due to their unique conformational constraints and metabolic stability [2].

Why Generic Amino Acid Substitution Fails: Quantified Differences Between 2-Amino-3,3-dimethylbutanoic Acid and Its Closest Analogs


Simple substitution of 2-amino-3,3-dimethylbutanoic acid with seemingly similar branched-chain amino acids like leucine, isoleucine, or valine is not equivalent in critical performance dimensions. The quaternary α-carbon and tert-butyl side chain of tert-leucine confer uniquely enhanced steric protection against enzymatic degradation, altered receptor binding affinities, and distinct peptide conformational preferences compared to its proteinogenic and non-proteinogenic isomers [1]. For example, replacing a tert-leucine residue with isoleucine in a hybrid peptide reduced acid-stability half-life by 42% [2]. The following sections provide quantifiable, comparator-based evidence to guide selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: 2-Amino-3,3-dimethylbutanoic Acid vs. Comparator Amino Acids


Enhanced Acidic Stability of tert-Leucine-Containing Peptides vs. Isoleucine Analogues

In a direct head-to-head comparison of two opioid-neurotensin hybrid peptides differing only at position 9, the peptide containing tert-leucine (PK20) exhibited significantly greater chemical stability under acidic conditions than its isoleucine-containing analogue ([Ile9]PK20) [1].

Peptide Drug Stability Peptide Therapeutics Acid Stability

Superior CB1 Receptor Affinity Ranking: tert-Leucinamides vs. Valinamides and Phenylalaninamides

A systematic SAR study of synthetic cannabinoid receptor agonists (SCRAs) revealed a clear potency ranking based on the amino acid-derived side chain: tert-leucinamides (ADB-series) consistently demonstrated higher CB1 receptor binding affinities and functional potencies compared to valinamides (AB-series) and phenylalaninamides (APP-series) across multiple core scaffolds [1].

Cannabinoid Research Receptor Binding Structure-Activity Relationship

Enzymatic Production Efficiency: High Conversion Rate and Concentration for L-tert-Leucine Synthesis

A fed-batch biotransformation process using a novel leucine dehydrogenase (EsiLeuDH) and formate dehydrogenase (FDH) was developed for the production of L-tert-leucine from trimethylpyruvic acid (TMP). This enzymatic method demonstrates high efficiency and scalability, overcoming substrate inhibition to achieve industrially relevant yields [1].

Biocatalysis Enzymatic Synthesis Chiral Amino Acid Production

Validated Enantiomeric Purity: Chromatographic Resolution to >99% ee

Preparative-scale chromatographic separation methods have been established for the resolution of bulky side-chain amino acids like tert-leucine, enabling the isolation of both L- and D-enantiomers with exceptionally high optical purity [1].

Chiral Resolution Analytical Chemistry Peptide Synthesis

Best Research and Industrial Application Scenarios for 2-Amino-3,3-dimethylbutanoic Acid


Stability-Enhanced Peptide Therapeutics: Oral and Long-Acting Formulations

Integrate 2-amino-3,3-dimethylbutanoic acid into peptide sequences to confer resistance to acid hydrolysis and proteolytic degradation. The 74% increase in acid-stability half-life compared to isoleucine analogues [1] directly supports the design of orally bioavailable or sustained-release peptide drugs requiring prolonged in vivo half-life.

Potent Cannabinoid Receptor Agonist Development

Utilize tert-leucine-derived carboxamide building blocks (e.g., ADB-series) to achieve higher CB1 receptor binding affinity and functional potency compared to valine or phenylalanine analogues [2]. This is critical for SAR studies and lead optimization in cannabinoid research programs.

Large-Scale, Enantiopure Synthesis of Chiral Building Blocks

Procure L-tert-leucine produced via the high-yield (65.6 g·L⁻¹, 81% conversion) enzymatic reductive amination route [3] to support cost-effective, sustainable manufacturing of pharmaceutical intermediates, chiral auxiliaries, and peptide active pharmaceutical ingredients (APIs) requiring high enantiomeric purity (>99% ee) [4].

Conformational Probing and Structural Biology

Employ 2-amino-3,3-dimethylbutanoic acid as a sterically demanding, lipophilic residue to induce specific secondary structure constraints in peptides. Its unique conformational preferences allow researchers to probe the relationship between peptide backbone rigidity, side-chain bulk, and biological function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.